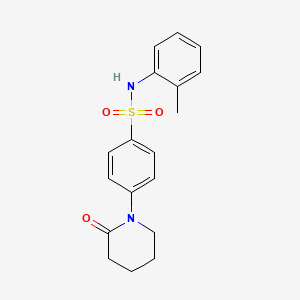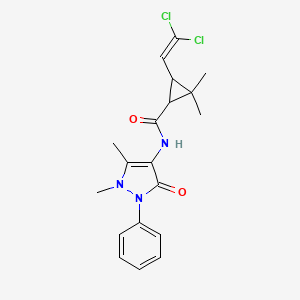
N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as sulfoxaflor, is a systemic insecticide that belongs to the sulfoximine chemical class. It was developed by Dow AgroSciences and registered in the United States in 2013 for use on a variety of crops, including cotton, citrus, soybeans, and strawberries. Sulfoxaflor has been shown to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips.
Mécanisme D'action
Sulfoxaflor acts on the nicotinic acetylcholine receptors (nAChRs) in insects, which are responsible for transmitting nerve impulses. Sulfoxaflor binds to the nAChRs and causes overstimulation, leading to paralysis and death of the insect. Sulfoxaflor has a unique mode of action compared to other insecticides, which makes it effective against insect pests that have developed resistance to other insecticides.
Biochemical and physiological effects:
Sulfoxaflor has been shown to have minimal effects on non-target organisms, including bees and other pollinators. It has a low toxicity to mammals and birds, and it does not accumulate in the environment. Sulfoxaflor is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfoxaflor has several advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, making it a useful tool for studying insect physiology and behavior. Sulfoxaflor has a unique mode of action, which allows researchers to study the effects of insecticides on nAChRs in insects. However, the use of sulfoxaflor in laboratory experiments is limited by its high cost and the need for specialized equipment and facilities.
Orientations Futures
There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations and delivery methods for sulfoxaflor that improve its effectiveness and reduce its environmental impact. Another area of research is the study of the effects of sulfoxaflor on non-target organisms, including bees and other pollinators. Additionally, researchers are interested in exploring the potential use of sulfoxaflor in integrated pest management strategies, which combine multiple approaches to control insect pests.
Méthodes De Synthèse
Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methylbenzenesulfonyl chloride with 1-aminomethyl-2-methyl-2-propanol to form the sulfonyl amide intermediate. This intermediate is then reacted with 1,2-dichloro-4-(2-methyl-2-propanyl)benzene to form sulfoxaflor.
Applications De Recherche Scientifique
Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in laboratory experiments to study the effects of insecticides on insect behavior, physiology, and metabolism. Sulfoxaflor has also been used in field trials to evaluate its effectiveness in controlling insect pests on various crops.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)19-24(22,23)16-11-9-15(10-12-16)20-13-5-4-8-18(20)21/h2-3,6-7,9-12,19H,4-5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXORLJDQOBPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-bromo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5179715.png)
![4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5179718.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]acrylonitrile](/img/structure/B5179720.png)
![[5-(2-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5179728.png)
![{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5179735.png)
![4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5179738.png)
![2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5179740.png)
![5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5179744.png)

![(3S)-3-[(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]-2-azepanone](/img/structure/B5179748.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5179755.png)
![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179779.png)
![ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5179808.png)